Cyano(methoxyimino)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

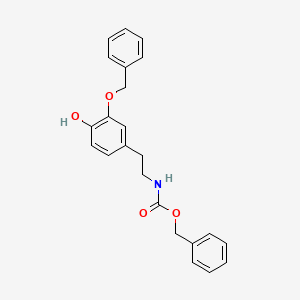

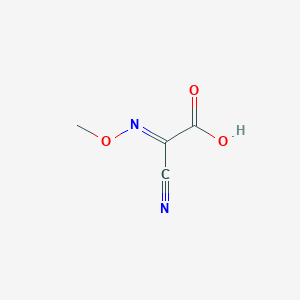

Cyano(methoxyimino)acetic acid is a compound with the molecular formula C4H4N2O3 . It has a molecular weight of 128.09 g/mol . The IUPAC name for this compound is (2E)-2-cyano-2-methoxyiminoacetic acid .

Molecular Structure Analysis

The molecular structure of Cyano(methoxyimino)acetic acid includes a nitrile group (-C≡N), a methoxyimino group (-N=O), and a carboxylic acid group (-COOH) . The InChI code for this compound is InChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8)/b6-3+ .Physical And Chemical Properties Analysis

Cyano(methoxyimino)acetic acid has a molecular weight of 128.09 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 128.02219199 g/mol . The topological polar surface area of the compound is 82.7 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

Cyano(methoxyimino)acetic acid is used in the cyanoacetylation of amines, which is a key step in the formation of biologically active compounds . These compounds are considered one of the most important precursors for heterocyclic synthesis .

Development of Chemotherapeutic Agents

The potential of N-aryl and/or heteryl cyanoacetamides, which can be synthesized from Cyano(methoxyimino)acetic acid, in evolving better chemotherapeutic agents has been highlighted . This is due to the diverse biological activities reported for many derivatives of cyanoacetamide .

Preparation of N-substituted Cyanoacetamide Compounds

Cyano(methoxyimino)acetic acid can be used in the preparation of N-substituted cyanoacetamide compounds . These compounds are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Quantitative Determination in Drug Substances

Cyanoacetic acid, a component of Cyano(methoxyimino)acetic acid, can be quantified in drug substances like teriflunomide using high-performance ion chromatography . This method is cost-effective, simple, functional, and can be used in routine quality control tests in the industry .

Dye-Sensitized Solar Cell (DSSC) Sensitizer

Cyano-3-acetic acid, a component of Cyano(methoxyimino)acetic acid, has been studied for its influence as a sensitizer in Dye-Sensitized Solar Cells (DSSC) . The position of the electron acceptor group of cyano-3-acetic acid on γ-mangostin has been computationally researched for its effect on DSSC .

Synthesis of Pyrazolo[3,4-d]1,2,3-triazine Derivatives

The treatment of 2-cyano-N-(2-pyridyl)acetamide, which can be synthesized from Cyano(methoxyimino)acetic acid, with hydrazonoyl chloride in ethanolic sodium ethoxide solution at room temperature furnishes aminopyrazole structure . When the aminopyrazole is treated with sodium nitrite in acetic acid, one isolable product assigned as pyrazolo[3,4-d]1,2,3-triazine derivatives is obtained .

Eigenschaften

IUPAC Name |

(2E)-2-cyano-2-methoxyiminoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8)/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZMFXQOIDFKQJ-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C#N)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028666 |

Source

|

| Record name | (2Z)-2-Cyano-2-methoxyiminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyano(methoxyimino)acetic acid | |

Q & A

Q1: What are the major degradation pathways of cymoxanil in aqueous solutions, and how is cyano(methoxyimino)acetic acid involved?

A1: Research indicates that cymoxanil degrades in aqueous solutions via three competing pathways. Two major pathways, accounting for approximately 90% of degradation, lead to the formation of cyano(methoxyimino)acetic acid []. The first pathway involves the cyclization of cymoxanil to 1-ethyldihydro-6-imino-2,3,5(3H)-pyrimidinetrione-5-(O-methyloxime), which further degrades to produce cyano(methoxyimino)acetic acid. The second major pathway involves the direct cleavage of the C-1 amide bond in cymoxanil, directly yielding cyano(methoxyimino)acetic acid []. All three pathways ultimately result in the formation of oxalic acid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Phenylmethoxy)-1-[(phenylmethoxy)methyl]ethyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-Glucopyranosi](/img/no-structure.png)